![molecular formula C14H16ClN3O2 B2675997 3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione CAS No. 1502490-14-3](/img/structure/B2675997.png)
3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione” is a novel piperidine derivative . It has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis
Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction is crucial for its inhibitory activity against RIPK1 .Aplicaciones Científicas De Investigación
Antimicrobial and Detoxification Applications
- N-Halamine-Coated Cotton: A derivative, 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol), was synthesized and bonded onto cotton fabrics. This compound demonstrated significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, the chlorinated cotton swatches were employed to oxidize the simulant of chemical mustard to a less toxic derivative, indicating potential for detoxification applications (Ren et al., 2009).
Crystal Structure Analysis
- Alaptide from Synchrotron Powder Diffraction Data: The title compound, also known as Alaptide, consists of two connected rings and displays a specific conformation. The study of its crystal structure helps in understanding its molecular interactions and potential applications (Rohlíček et al., 2010).
Anticonvulsant Activity
- Impact on Anticonvulsant Activity: Various derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. The study found that the introduction of an aromatic area significantly influenced the activity, with some derivatives showing potential as anticonvulsant agents (Obniska et al., 2006).
Chemical Synthesis and Characterization
- Synthesis and ~1H-NMR Characterization: The synthesis and nuclear magnetic resonance (NMR) characterization of certain derivatives demonstrate the compound's versatility and utility in chemical synthesis and analysis (Wei Rong-bao, 2010).
Serotonin Receptor Activity
- Activity on 5-HT1A/5-HT2A Receptors: Certain derivatives of this compound have been synthesized and shown to possess affinity for serotonin 5-HT1A and 5-HT2A receptors, indicating potential applications in neurological research (Obniska et al., 2006).
Selective Antagonists for 5-HT2C Receptor
- Benzenesulfonamido-Substituted Derivatives: Substituted benzenesulfonyl derivatives of this compound have been identified as the first known selective ligands for the 5-HT2C receptor, which is significant in the study of serotonin receptors (Weinhardt et al., 1996).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-4-2-10(3-5-11)8-18-12(19)14(17-13(18)20)6-1-7-16-9-14/h2-5,16H,1,6-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQDBHJURVPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)
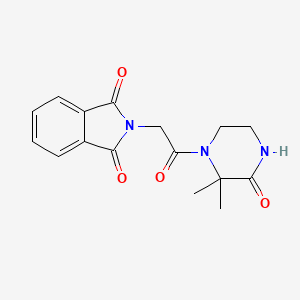
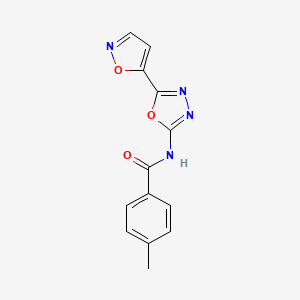
![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide](/img/structure/B2675923.png)
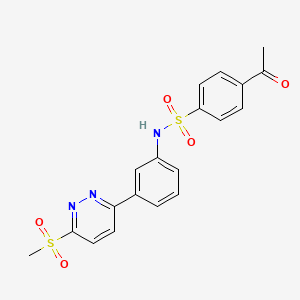
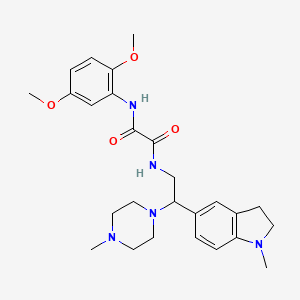
![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)
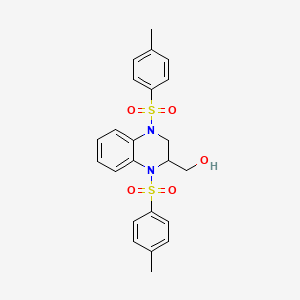
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)
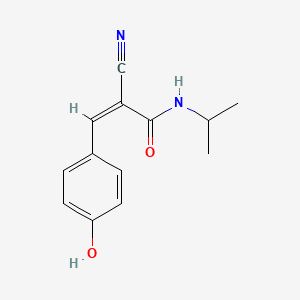
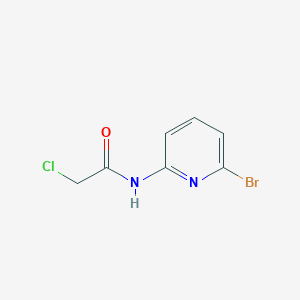
![6-Chloro-4-fluorobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2675935.png)